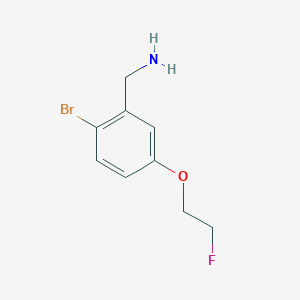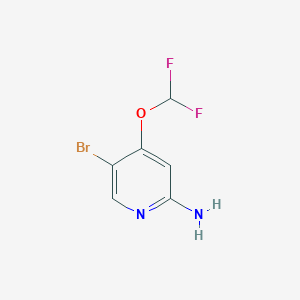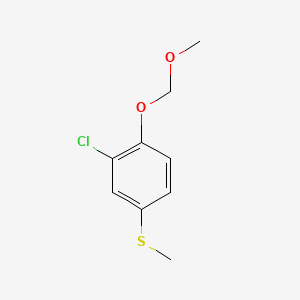![molecular formula C13H18Cl2N2O B14776670 2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14776670.png)
2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-(2,3-dichlorobenzyl)-N,3-dimethylbutanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The compound’s structure includes an amino group, a dichlorobenzyl group, and a dimethylbutanamide moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N,3-dimethylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzyl chloride and (S)-3-dimethylbutanamide.
Nucleophilic Substitution: The 2,3-dichlorobenzyl chloride undergoes nucleophilic substitution with (S)-3-dimethylbutanamide in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N,3-dimethylbutanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-(2,3-dichlorobenzyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-2-Amino-N-(2,3-dichlorobenzyl)-N,3-dimethylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including bioactive compounds and natural products.
Biological Studies: The compound can be used in biological assays to study its effects on various biological systems and pathways.
Industrial Chemistry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (S)-2-Amino-N-(2,4-dichlorobenzyl)-3-methylbutanamide
- 2-[(Chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles
Uniqueness
(S)-2-Amino-N-(2,3-dichlorobenzyl)-N,3-dimethylbutanamide is unique due to its specific structural features, such as the position of the dichlorobenzyl group and the chiral center. These characteristics contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C13H18Cl2N2O |
|---|---|
分子量 |
289.20 g/mol |
IUPAC名 |
2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C13H18Cl2N2O/c1-8(2)12(16)13(18)17(3)7-9-5-4-6-10(14)11(9)15/h4-6,8,12H,7,16H2,1-3H3 |
InChIキー |
AQVFTIJLZKWDLQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N(C)CC1=C(C(=CC=C1)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


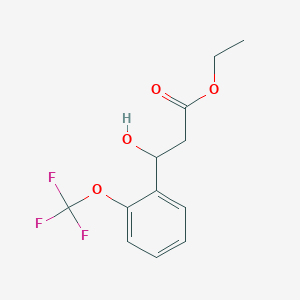

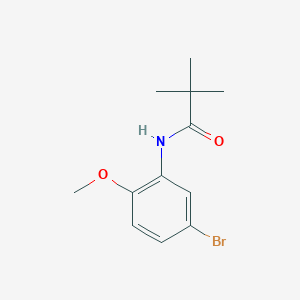
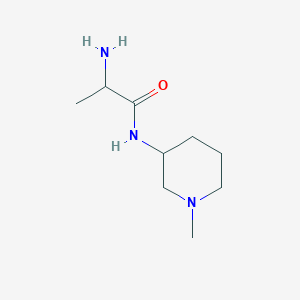
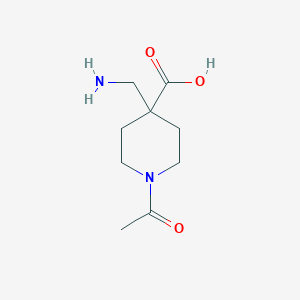
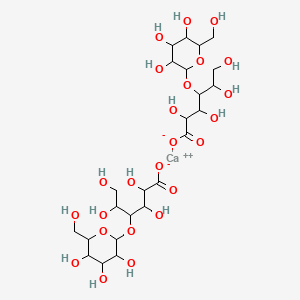
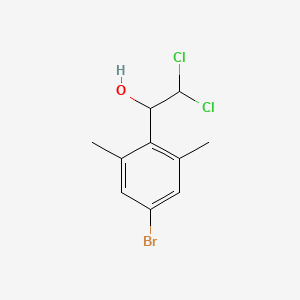
![6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14776648.png)

![2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)
